molecular formula C16H11Br2N3O2 B2430432 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine CAS No. 866154-34-9

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine

Cat. No.: B2430432
CAS No.: 866154-34-9
M. Wt: 437.091
InChI Key: HINMIVANRACLNR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is a chemical compound with the molecular formula C16H11Br2N3O2. It belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . This compound is characterized by the presence of two bromophenoxy groups attached to a pyrimidine ring, which imparts unique chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine typically involves the reaction of 4,6-dichloropyrimidine with 4-bromophenol in the presence of a base such as potassium carbonate. The reaction is carried out in a suitable solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of chlorine atoms with bromophenoxy groups . The resulting intermediate is then treated with ammonia or an amine to introduce the amino group at the 2-position of the pyrimidine ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield various biaryl derivatives, while nucleophilic substitution can introduce different functional groups at the bromine positions .

Mechanism of Action

The mechanism of action of 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes and receptors. The bromophenoxy groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. For instance, it can inhibit kinases involved in cell signaling pathways, thereby exerting anticancer effects . The pyrimidine core also plays a crucial role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Uniqueness: 4,6-Bis(4-bromophenoxy)pyrimidin-2-amine is unique due to the presence of bromophenoxy groups, which enhance its reactivity and binding affinity in biological systems. This makes it a valuable compound for developing new drugs and materials with specific properties .

Properties

IUPAC Name

4,6-bis(4-bromophenoxy)pyrimidin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Br2N3O2/c17-10-1-5-12(6-2-10)22-14-9-15(21-16(19)20-14)23-13-7-3-11(18)4-8-13/h1-9H,(H2,19,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HINMIVANRACLNR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1OC2=CC(=NC(=N2)N)OC3=CC=C(C=C3)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Br2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.